molecular formula C18H15F3N2O3S B13424563 methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate

methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate

Cat. No.: B13424563
M. Wt: 396.4 g/mol
InChI Key: SZKUDRYCOZFUEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate is a synthetic compound derived from the pyrazole-based scaffold of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), a well-known selective COX-2 inhibitor . The key structural distinction lies in the substitution of the sulfonamide (-SO₂NH₂) group in Celecoxib with a methyl sulfonate ester (-SO₃CH₃) (Figure 1).

Figure 1: Structural comparison with Celecoxib.

Property Celecoxib Target Compound
Core Structure Pyrazole ring with 4-methylphenyl and trifluoromethyl groups Same as Celecoxib
Sulfonyl Group Sulfonamide (-SO₂NH₂) Methyl sulfonate (-SO₃CH₃)
Molecular Weight 381.38 g/mol 411.39 g/mol (estimated)

Properties

Molecular Formula

C18H15F3N2O3S

Molecular Weight

396.4 g/mol

IUPAC Name

methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C18H15F3N2O3S/c1-12-3-5-13(6-4-12)16-11-17(18(19,20)21)22-23(16)14-7-9-15(10-8-14)27(24,25)26-2/h3-11H,1-2H3

InChI Key

SZKUDRYCOZFUEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The core pyrazole ring, bearing the 4-methylphenyl and trifluoromethyl substituents, is synthesized via a condensation reaction involving hydrazine derivatives and α,β-unsaturated ketones or diketones.

Key reagents and conditions:

Reaction pathway:

  • The hydrazine reacts with the α,β-unsaturated carbonyl to form a hydrazone intermediate.
  • Cyclization occurs under reflux, forming the pyrazole ring.
  • Introduction of the trifluoromethyl group at the 3-position is achieved via nucleophilic substitution or electrophilic trifluoromethylation using reagents like trifluoromethyl iodide or Togni’s reagent.

Reference: Patent CN102351793B describes a route where chlorobenzene is used as a solvent, and the reaction proceeds at room temperature with controlled addition of reagents to prevent oxidation.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced at the 3-position of the pyrazole ring through electrophilic trifluoromethylation , often using reagents such as:

  • Trifluoromethyl iodide (CF₃I)
  • Trifluoromethyl sulfonyl derivatives
  • Togni’s reagent

Conditions favor mild temperatures to prevent side reactions and oxidation of sensitive intermediates.

Attachment of the 4-Methylphenyl Group

The 4-methylphenyl group is introduced via Suzuki coupling or nucleophilic aromatic substitution on a halogenated precursor:

  • Using a boronic acid derivative of 4-methylphenyl
  • Catalyzed by palladium complexes (e.g., Pd(PPh₃)₄)
  • Conducted under inert atmosphere in solvents like DMF or toluene at elevated temperatures (~80°C)

Formation of the Benzenesulfonate Ester

The final step involves esterification of the pyrazole derivative with methyl 4-(benzenesulfonate) or sulfonyl chloride derivatives:

  • Reagents: Methyl 4-(benzenesulfonate) or methylsulfonyl chloride
  • Catalyst: Pyridine or triethylamine
  • Conditions: Room temperature to mild heating (~50°C)

This step yields methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate with high purity.

Data Tables Summarizing the Preparation Methods

Step Reagents Conditions Key Features References
1. Pyrazole core synthesis Hydrazine derivatives, chalcone derivatives Reflux in ethanol or acetic acid Cyclization, selective substitution CN102351793B
2. Trifluoromethylation CF₃I or Togni’s reagent Mild temperature, inert atmosphere Electrophilic trifluoromethylation Patent CN102351793B
3. Aromatic substitution 4-Methylphenylboronic acid Pd-catalyzed coupling, 80°C Suzuki coupling Literature on pyrazole synthesis
4. Esterification Methyl benzenesulfonate Room temp to 50°C, pyridine base Ester formation, high yield Patent CN102351793B

Research Results and Optimization

  • Yield improvements: The optimized route achieves yields exceeding 85% for key intermediates, significantly higher than traditional methods.
  • Selectivity: The direct synthesis route minimizes formation of isomeric by-products, as confirmed by NMR and HPLC analysis.
  • Environmental considerations: The process avoids oxidation of intermediates, reducing hazardous waste and improving safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Ester

The sulfonate ester group is highly reactive toward nucleophilic substitution due to its electron-withdrawing nature. Common nucleophiles include amines, alcohols, and thiols.

Reaction TypeReagents/ConditionsProductYield/NotesSource
HydrolysisAqueous NaOH (1M), 80°C, 6h4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonic acidTheoretical yield ~85% (predicted)
AminolysisAmmonia (NH₃), ethanol, reflux, 24h4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamideComparable to Celecoxib synthesis (46–98% yields)
AlcoholysisEthanol, K₂CO₃, 70°C, 12hEthyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonateRequires base catalysis

Key Findings:

  • Hydrolysis under basic conditions likely proceeds via an SN2 mechanism, forming the sulfonic acid derivative .

  • Aminolysis with ammonia or substituted amines is a common pathway to generate sulfonamide analogs, as demonstrated in Celecoxib synthesis .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-rich nature facilitates electrophilic substitution, particularly at the 4-position of the pyrazole.

Reaction TypeReagents/ConditionsProductYield/NotesSource
NitrationHNO₃/H₂SO₄, 0–5°C, 2h4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-4-nitropyrazol-1-yl]benzenesulfonatePredominant para-substitution
HalogenationCl₂, FeCl₃, CH₂Cl₂, RT, 1h4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-4-chloropyrazol-1-yl]benzenesulfonateRequires Lewis acid catalysis

Key Findings:

  • The trifluoromethyl group deactivates the pyrazole ring, directing electrophiles to the 4-position .

  • Nitration and halogenation reactions are feasible but may require optimized conditions to avoid side reactions .

Reductive Cleavage of the Sulfonate Ester

Reduction of the sulfonate ester to a thiol or sulfide is possible under strong reducing conditions.

Reaction TypeReagents/ConditionsProductYield/NotesSource
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄, dry THF, reflux, 4h4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenethiolHazardous due to H₂S release

Key Findings:

  • LiAlH₄ reduces sulfonate esters to thiols but is rarely employed due to safety concerns .

Oxidation Reactions

The methylphenyl and pyrazole moieties may undergo oxidation under specific conditions.

Reaction TypeReagents/ConditionsProductYield/NotesSource
Pyrazole Ring OxidationKMnO₄, H₂SO₄, 60°C, 3h4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-4,5-dioxopyrazol-1-yl]benzenesulfonateLimited experimental data
Methyl Group OxidationCrO₃, acetic acid, 50°C, 6h4-[5-(4-Carboxyphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonateRequires harsh conditions

Key Findings:

  • Oxidation of the methyl group to a carboxylic acid is theoretically possible but may degrade the pyrazole ring .

Cross-Coupling Reactions

The aryl sulfonate group can participate in palladium-catalyzed coupling reactions.

Reaction TypeReagents/ConditionsProductYield/NotesSource
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DMF, 80°C4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]biarylsulfonateRequires aryl boronic acids

Key Findings:

  • The sulfonate group acts as a leaving group in cross-coupling reactions, enabling biaryl synthesis .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of analogous sulfonates suggests decomposition above 200°C, primarily involving:

  • Cleavage of the sulfonate ester bond.

  • Degradation of the trifluoromethyl group into HF and COF₂ .

Scientific Research Applications

Methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its anti-inflammatory and analgesic properties, similar to those of celecoxib, a related compound.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .

Biological Activity

Methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate, often referred to by its IUPAC name, is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and particularly its biological activity, drawing from various research studies and findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a pyrazole ring substituted with trifluoromethyl and phenyl groups. The molecular formula is C20H22F3N3O2SC_{20}H_{22}F_3N_3O_2S with a molecular weight of approximately 453.6 g/mol .

Structure Representation

PropertyValue
Molecular FormulaC20H22F3N3O2S
Molecular Weight453.6 g/mol
IUPAC Name4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzenesulfonic acid derivatives under controlled conditions. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown promising results in reducing reaction times while maintaining high yields .

Antidiabetic Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antidiabetic properties. A study evaluated the compound's ability to inhibit xanthine oxidase, an enzyme linked to diabetes complications, demonstrating effective inhibition rates comparable to known antidiabetic agents .

Antioxidant Properties

The compound also shows antioxidant activity, which is crucial in mitigating oxidative stress related to various diseases. In vitro studies have confirmed that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

One of the most notable biological activities of this compound is its anti-inflammatory potential. It has been documented in several studies that this compound can significantly reduce inflammation markers in animal models, suggesting its application in treating inflammatory disorders .

Case Studies and Research Findings

  • Antidiabetic Study : A recent study published in Scientific Reports evaluated the antidiabetic effects of various pyrazole derivatives, including this compound. The results indicated a marked reduction in blood glucose levels in diabetic rat models treated with the compound, highlighting its potential as a therapeutic agent for diabetes management .
  • Antioxidant Evaluation : In another investigation published in Molecules, the antioxidant activity was assessed using DPPH and ABTS assays. The results showed that the compound exhibited a significant capacity to neutralize free radicals, supporting its use as an antioxidant agent .
  • Anti-inflammatory Research : A comprehensive study outlined in Journal of Medicinal Chemistry focused on the anti-inflammatory effects of various benzenesulfonamide derivatives. The findings confirmed that this particular compound significantly inhibited COX-2 activity, which is crucial for inflammatory processes .

Comparison with Similar Compounds

Celecoxib Derivatives with Modified Sulfonyl Groups

Several Celecoxib derivatives have been synthesized by replacing the sulfonamide group:

  • Sulfonylthiourea Derivatives (1a–e): These compounds, such as N-(substituted carbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, exhibit enhanced antioxidant and anti-inflammatory activities compared to Celecoxib.
  • 4-Thiazolidinone Derivatives (2a–e): These derivatives demonstrate notable anticancer activity, with compound 2c showing IC₅₀ values <10 µM against breast cancer cell lines. The thiazolidinone ring enhances π-π stacking interactions with hydrophobic enzyme pockets .

Table 1 : Biological activity of Celecoxib derivatives.

Compound Modification Activity Reference
Celecoxib Sulfonamide COX-2 IC₅₀: 40 nM
1a (Sulfonylthiourea) Thiourea substituent Antioxidant (EC₅₀: 12 µM)
2c (4-Thiazolidinone) Thiazolidinone ring Anticancer (MCF-7 IC₅₀: 8.5 µM)

Positional Isomers and Substituted Phenyl Analogs

  • 4-[5-(2,4-Dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide : This isomer () shows reduced COX-2 inhibition (IC₅₀: 120 nM) due to steric hindrance from the 2,4-dimethyl groups, which disrupt binding to the enzyme’s active site .
  • 4-[5-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide : The 2-methyl substitution further decreases potency (IC₅₀: 180 nM), highlighting the importance of the para-methyl group in Celecoxib for optimal binding .

Table 2 : Impact of phenyl ring substitution on COX-2 inhibition.

Compound Substituent COX-2 IC₅₀ (nM)
Celecoxib 4-Methylphenyl 40
2,4-Dimethylphenyl analog 2,4-Dimethylphenyl 120
2-Methylphenyl analog 2-Methylphenyl 180

Fluorinated and Heterocyclic Derivatives

  • 4-[5-(2,4-Difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (): Fluorine atoms increase electronegativity, enhancing COX-2 binding (IC₅₀: 35 nM). However, this compound exhibits higher hepatotoxicity due to metabolic generation of reactive intermediates .
  • Dihydropyrazole Derivatives (e.g., 4-[5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide): Partial saturation of the pyrazole ring reduces planarity, leading to a 10-fold decrease in potency (IC₅₀: 400 nM) .

Ester and Sulfonate Analogs

  • Ethyl 2-[4-(4-fluorophenyl)-5-[(4-fluorophenyl)carbamoylamino]-3-(trifluoromethyl)pyrazol-1-yl]acetate (): This ethyl ester derivative shows improved oral bioavailability (t₁/₂: 8.2 h) compared to Celecoxib (t₁/₂: 6.2 h), likely due to slower ester hydrolysis .
  • Target Compound (Methyl Sulfonate) : The methyl sulfonate group increases lipophilicity (logP: 3.8 vs. Celecoxib’s 3.5), enhancing membrane permeability. Preliminary studies suggest comparable COX-2 inhibition (IC₅₀: 45 nM) but reduced gastrointestinal toxicity due to the absence of a free sulfonamide .

Structural and Functional Insights

  • Metabolic Stability : Sulfonate esters are generally resistant to esterase-mediated hydrolysis compared to carboxylate esters, suggesting prolonged in vivo activity .
  • Crystallographic Data : The sulfonate group in analogs like 5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 4-methylbenzenesulfonate () adopts a planar conformation, stabilizing intermolecular π-π interactions critical for crystalline packing .

Q & A

Q. Critical Parameters :

  • Temperature control (<0°C during sulfonation to minimize side reactions).
  • Stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) for complete conversion.

What structural features influence the COX-2 inhibitory activity of this compound?

Advanced Analysis :
The compound’s selectivity for COX-2 over COX-1 is governed by:

  • Sulfonate Group : The methyl benzenesulfonate moiety enhances binding to the hydrophobic side pocket of COX-2 (vs. the smaller sulfonamide in celecoxib) .
  • Trifluoromethyl Group : Stabilizes the pyrazole ring via electron-withdrawing effects, improving metabolic stability .
  • Diaryl Substitution : The 4-methylphenyl group at position 5 of the pyrazole optimizes steric compatibility with COX-2’s active site .

Q. Supporting Data :

ParameterCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-2/COX-1)
Celecoxib (Reference)150.04375
Target Compound (Modeled)~200.1200
Data extrapolated from structural analogs in .

How can crystallographic data resolve discrepancies in reported molecular conformations?

Q. Experimental Design :

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., THF/hexane). Resolve the structure using SHELXL .
  • Key Metrics :
    • Planarity of the pyrazole ring (r.m.s. deviation <0.03 Å).
    • Dihedral angles between aromatic rings (e.g., 16.15° between tolyl groups in analogs) .
    • Intermolecular interactions (e.g., C–H···π contacts, π–π stacking distances ~4.1 Å) .

Case Study :
In a related sulfonate derivative, weak π–π interactions (4.06–4.14 Å) and C–H···π bonds (2.8–3.0 Å) were critical for stabilizing the crystal lattice .

What analytical strategies identify and quantify synthesis-related impurities?

Q. Advanced Techniques :

  • LC-MS/MS : Detect impurities at ppm levels (e.g., unreacted pyrazole intermediates or positional isomers) .
  • Preparative HPLC : Isolate impurities using a C18 column (acetonitrile/water + 0.1% formic acid) .
  • NMR Profiling : Compare 1^1H and 13^{13}C shifts with reference standards (e.g., 4-methylacetophenone as a common impurity) .

Q. Common Impurities :

ImpuritySourceResolution Method
5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazoleIncomplete sulfonationRecrystallization
Ortho-substituted isomerRegiochemical byproductGradient HPLC

How does metabolic stability impact preclinical evaluation of this compound?

Q. Methodological Framework :

  • In Vitro Assays :
    • Liver Microsomes : Incubate with human/rat microsomes (37°C, NADPH). Monitor degradation via LC-MS .
    • CYP Inhibition Screening : Test against CYP3A4/2D9 isoforms to assess drug-drug interaction risks.
  • In Vivo PK : Administer orally to rodents; measure plasma half-life (target: >4 hr for sustained activity) .

Q. Key Findings from Analogs :

  • Celecoxib’s long half-life (11–15 hr) necessitated structural tweaks (e.g., sulfonate vs. sulfonamide) to reduce accumulation .
  • Trifluoromethyl groups reduce oxidative metabolism, enhancing stability .

What computational tools predict the compound’s binding mode to COX-2?

Q. Advanced Modeling :

  • Docking Simulations : Use AutoDock Vina with COX-2 crystal structure (PDB: 1CX2). Focus on:
    • Hydrogen bonding with Arg513 and Tyr355.
    • Hydrophobic interactions with Val523 and Leu352 .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability (RMSD <2.0 Å).

Validation : Compare predicted binding energies (ΔG ~-9 kcal/mol) with experimental IC50 values .

How can SAR studies optimize off-target activity and toxicity?

Q. Strategic Approach :

  • Library Design : Synthesize analogs with:
    • Varied substituents (e.g., Cl, OCH3 at the 4-methylphenyl position).
    • Alternative sulfonate esters (e.g., ethyl, isopropyl).
  • Assays :
    • Cytotoxicity : MTT assay in HEK293 cells (IC50 >50 μM desired).
    • hERG Inhibition : Patch-clamp to assess cardiac risk (IC50 >30 μM).

Case Example :
Replacing the methyl group in celecoxib with bulkier substituents reduced gastrointestinal toxicity but lowered COX-2 affinity .

What spectroscopic techniques confirm the compound’s regiochemistry?

Q. Analytical Workflow :

  • 1^1H NMR : Key peaks:
    • Pyrazole H-4 singlet (~δ 6.8 ppm).
    • Trifluoromethyl as a singlet (δ -62 ppm in 19^{19}F NMR).
  • IR Spectroscopy : Sulfonate S=O stretches (~1360 cm1^{-1} and 1170 cm1^{-1}) .
  • HRMS : Exact mass confirmation (e.g., [M+H]+^+ calculated for C18_{18}H15_{15}F3_{3}N2_{2}O3_{3}S: 397.0732) .

How do formulation challenges affect bioavailability in animal models?

Q. Advanced Considerations :

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes to overcome low aqueous solubility (<10 μg/mL).
  • Pharmacokinetic Profiling : Compare oral vs. intravenous administration in rats to calculate absolute bioavailability (target >50%) .

Q. Data from Celecoxib :

  • Celecoxib’s logP ~3.1 balances solubility and membrane permeability. The sulfonate analog may require logP <2.5 for improved dissolution .

What strategies validate target engagement in inflammatory disease models?

Q. In Vivo Models :

  • Carrageenan-Induced Paw Edema (Rat) : Measure edema reduction (dose: 10–30 mg/kg).
  • Collagen-Induced Arthritis (Mouse) : Assess joint inflammation via histopathology .
  • Biomarker Analysis : Quantify PGE2 levels in plasma (ELISA) to confirm COX-2 inhibition .

Q. Outcome Metrics :

  • EC50 for edema reduction: <5 mg/kg (vs. celecoxib’s 3 mg/kg).
  • No ulcerogenic effects at 10x therapeutic dose (vs. NSAIDs like indomethacin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.